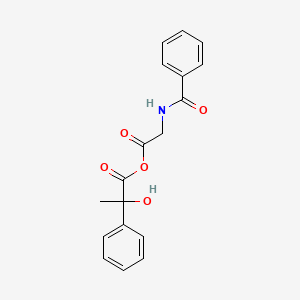
Benzoylglycyl phenyllactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoylglycyl phenyllactate is a synthetic organic compound known for its unique chemical structure and properties. It is often studied in the context of enzyme catalysis and substrate inhibition. The compound is characterized by the presence of a benzoyl group, a glycyl moiety, and a phenyllactate residue, making it a complex molecule with diverse chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoylglycyl phenyllactate typically involves the esterification of benzoylglycine with phenyllactic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis in the presence of water and enzymes like carboxypeptidase A, resulting in the cleavage of the ester bond.
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the ester groups into alcohols.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using carboxypeptidase A.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Hydrolysis: Benzoylglycine and phenyllactic acid.
Oxidation: Benzoylglycine and phenyllactic acid derivatives.
Reduction: Benzoylglycine alcohol and phenyllactic alcohol.
Aplicaciones Científicas De Investigación
Benzoylglycyl phenyllactate has several applications in scientific research:
Chemistry: Used as a model substrate in enzyme kinetics studies to understand enzyme-substrate interactions and inhibition mechanisms.
Biology: Studied for its role in metabolic pathways and its interaction with enzymes like carboxypeptidase A.
Medicine: Investigated for its potential therapeutic applications due to its ability to inhibit specific enzymes.
Industry: Utilized in the synthesis of complex organic molecules and as a reference compound in analytical chemistry.
Mecanismo De Acción
The mechanism of action of benzoylglycyl phenyllactate involves its interaction with enzymes such as carboxypeptidase A. The compound binds to the active site of the enzyme, where it undergoes hydrolysis. The benzoyl group and the phenyllactate moiety play crucial roles in the binding affinity and specificity of the compound towards the enzyme. The hydrolysis reaction results in the cleavage of the ester bond, releasing benzoylglycine and phenyllactic acid.
Comparación Con Compuestos Similares
Benzoylglycine: Shares the benzoyl and glycyl moieties but lacks the phenyllactate residue.
Phenyllactic Acid: Contains the phenyllactate moiety but lacks the benzoyl and glycyl groups.
N-Benzoyl-L-phenylalanine: Similar in structure but contains a phenylalanine residue instead of phenyllactate.
Uniqueness: Benzoylglycyl phenyllactate is unique due to its combined structural features of benzoyl, glycyl, and phenyllactate groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for studying enzyme kinetics and inhibition.
Propiedades
Número CAS |
3675-74-9 |
|---|---|
Fórmula molecular |
C18H17NO5 |
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
(2-benzamidoacetyl) 2-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C18H17NO5/c1-18(23,14-10-6-3-7-11-14)17(22)24-15(20)12-19-16(21)13-8-4-2-5-9-13/h2-11,23H,12H2,1H3,(H,19,21) |
Clave InChI |
NXMGVRHURZUJOS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C(=O)OC(=O)CNC(=O)C2=CC=CC=C2)O |
SMILES canónico |
CC(C1=CC=CC=C1)(C(=O)OC(=O)CNC(=O)C2=CC=CC=C2)O |
Sinónimos |
enzoylglycyl phenyllactate benzoylglycyl-L-phenyllactate benzoylglycylphenyllactate BzGly-L-PL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















